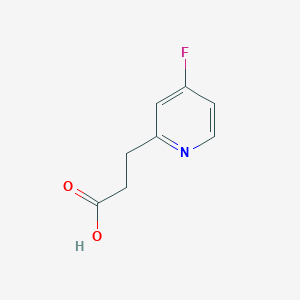

![molecular formula C21H29N5O3 B2555786 8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-48-4](/img/structure/B2555786.png)

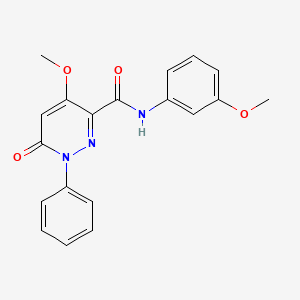

8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a heterocyclic compound. It contains a triazole nucleus, which is one of the most important heterocycles and is present in many medicinal compounds . Triazole derivatives have been reported to possess a broad spectrum of biological activities including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of triazole derivatives has been achieved through various methods. One such method involves the use of microwave-assisted synthesis, which has been found to accelerate the reaction rate by about 50 times compared to conventional isothermal conditions . This method has been used to synthesize 1,2,4-triazole-3-carboxamides from esters and amines under mild, neutral conditions . Another method involves the substitution of a chloroxime with sodium azide in ethanol to form a 1,2,4-triazine-based azidoxime .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . In the synthesis of 1,2,4-triazole-3-carboxamides, an efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .Applications De Recherche Scientifique

Chemical Synthesis and Polymer Application

Di- and Tetraphenylsilyl-Containing Polymers : Research has explored the synthesis of di- and tetraphenylsilyl-containing polymers using dichlorodiphenylsilane. These polymers, such as polyesters, polyamides, and polyimides, show potential in electronics, microelectronics, and membrane technology due to their unique properties (Brumǎ, Rusanov, & Belomoina, 2004).

Biological Significance of Triazine Derivatives

Heterocyclic Compounds with Triazine Scaffold : Triazines, including imidazo[2,1-c][1,2,4]triazines, have been extensively studied for their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties. The structural versatility of triazine derivatives makes them a core moiety for drug development (Verma, Sinha, & Bansal, 2019).

Antitumor and Antimicrobial Applications

Imidazole Derivatives and Antitumor Activity : The exploration of imidazole derivatives, including those related to the tetrahydroimidazo[2,1-c][1,2,4]triazine scaffold, for antitumor activity has shown promising results. These compounds have been reviewed for their potential in the development of new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis and Antitumor Activities of 1,2,3-Triazines : The review highlights the broad spectrum of biological activities of 1,2,3-triazines and their benzo- and heterofused derivatives, demonstrating their potential as scaffolds for antitumor compounds development (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).

Environmental Applications

CO2 Capture and Conversion : Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have been identified as efficient materials for CO2 capture due to their high surface area, permanent porosity, and structural tunability. Such materials are crucial for addressing climate change by reducing atmospheric CO2 levels (Mukhtar et al., 2020).

Mécanisme D'action

Target of Action

Azolo[1,2,4]triazines are structurally similar to known antiviral drugs and purine antimetabolites . Therefore, they might interact with similar targets, but this is speculative for the specific compound .

Mode of Action

The mode of action of azolo[1,2,4]triazines can vary depending on the specific compound and its targets. Some azolo[1,2,4]triazines have been found to have antiviral activity .

Biochemical Pathways

The biochemical pathways affected by azolo[1,2,4]triazines would depend on their specific targets. Given their structural similarity to antiviral drugs and purine antimetabolites, they might affect similar pathways .

Result of Action

The molecular and cellular effects of azolo[1,2,4]triazines can vary depending on their specific targets and mode of action. Some azolo[1,2,4]triazines have been found to have antiviral activity .

Propriétés

IUPAC Name |

8-(4-methoxyphenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3/c1-3-4-5-6-7-8-13-22-19(27)18-20(28)26-15-14-25(21(26)24-23-18)16-9-11-17(29-2)12-10-16/h9-12H,3-8,13-15H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXIDAOGBOQNNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

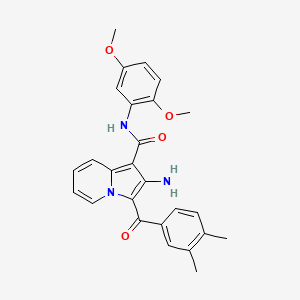

![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)

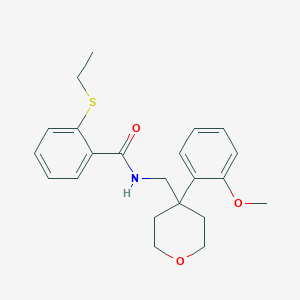

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)

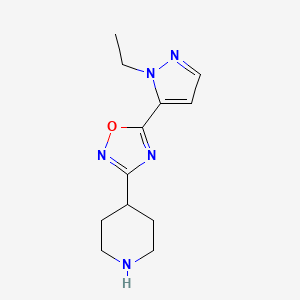

![(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555712.png)

![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)

![Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2555718.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)

![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)

![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2555724.png)